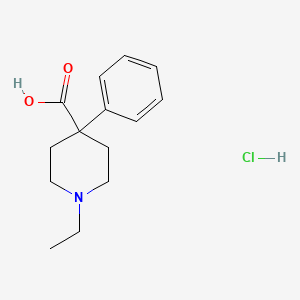

1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride

Description

Discovery and Development Timeline

The development of 1-ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride emerges from a rich historical foundation in piperidine chemistry that began in the early 20th century. The foundational work in phenylpiperidine derivatives can be traced to the pioneering synthesis efforts of Otto Eisleb, who first synthesized pethidine in 1938 as a potential anticholinergic agent. This breakthrough established the basic synthetic framework for subsequent phenylpiperidine modifications, including the ethyl-substituted variants. The systematic exploration of piperidine derivatives gained significant momentum during the 1960s, as evidenced by the comprehensive patent literature documenting various synthetic approaches to 1-aralkyl-4-piperidyl compounds.

The specific development of this compound represents an evolutionary step in this synthetic progression, building upon established methodologies for introducing ethyl substituents at the nitrogen position. Historical records indicate that the compound received formal chemical identification with CAS number 859964-88-8, establishing its place in the chemical literature. The timeline of development reflects the broader pharmaceutical industry's interest in exploring structural modifications of proven piperidine scaffolds to optimize chemical properties and research applications.

Early synthetic methodologies for related compounds involved complex multi-step processes, including the formation of piperidine rings through cyclization reactions and subsequent functionalization to introduce carboxylic acid groups. The development of more efficient synthetic routes has been a continuous focus of research, with modern approaches emphasizing improved yields and reduced synthetic complexity while maintaining structural integrity of the target molecules.

Position within Piperidine Derivative Research

This compound occupies a distinctive position within the extensive landscape of piperidine derivative research, representing a specific structural variant that bridges fundamental piperidine chemistry with specialized pharmaceutical applications. The compound belongs to the broader class of 4-phenylpiperidine derivatives, which have been extensively studied for their diverse biological activities and synthetic utility. Within this classification, the presence of both ethyl substitution at the nitrogen position and carboxylic acid functionality at the 4-position creates a unique chemical profile that distinguishes it from other family members.

The structural relationship between this compound and other significant piperidine compounds demonstrates the systematic approach to molecular modification in pharmaceutical research. Comparative analysis reveals that while pethidine features a methyl group at the nitrogen position and an ethyl ester functionality, the target compound incorporates an ethyl group at the nitrogen and a free carboxylic acid group. This structural variation provides researchers with opportunities to investigate the impact of specific substituent changes on chemical and biological properties.

Recent comprehensive reviews of piperidine derivatives have highlighted the importance of systematic structural modifications in advancing our understanding of structure-activity relationships. The compound's position within this research framework allows for detailed investigation of how specific substitution patterns influence molecular behavior, synthetic accessibility, and potential applications in various research contexts.

| Compound | Nitrogen Substituent | Carboxyl Group | Molecular Weight | CAS Number |

|---|---|---|---|---|

| 1-Ethyl-4-phenylpiperidine-4-carboxylic acid HCl | Ethyl | Carboxylic acid | 269.77 | 859964-88-8 |

| 4-Phenylpiperidine-4-carboxylic acid HCl | Hydrogen | Carboxylic acid | 241.72 | 53484-76-7 |

| Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate | Ethyl | Ethyl ester | 261.36 | 28018-10-2 |

| Pethidine HCl | Methyl | Ethyl ester | 283.79 | 57-42-1 |

Historical Applications in Chemical Research

The historical applications of this compound in chemical research reflect the compound's versatility as both a synthetic intermediate and an analytical standard. Early research applications focused on its utility as a building block in organic synthesis, particularly in the development of complex pharmaceutical molecules. The compound's role as an intermediate in pharmaceutical development has been particularly significant, serving as a key component in the synthesis of various analgesic and anti-inflammatory compounds, thereby contributing to advancements in pain management research.

Neuroscience research has historically utilized this compound in studies investigating neurotransmitter systems, providing researchers with valuable tools for understanding the mechanisms of action of psychoactive substances. These applications have contributed to broader advancements in mental health treatment research, demonstrating the compound's importance beyond basic synthetic chemistry. The compound's structural features make it particularly suitable for studying receptor-ligand interactions and neurotransmitter modulation mechanisms.

The analytical chemistry applications of this compound have been equally significant, with the compound serving as a reference standard in various analytical methods designed to detect and quantify related compounds. This application has proven crucial for quality control processes in pharmaceutical manufacturing and research settings, ensuring accurate identification and quantification of target molecules in complex mixtures.

Historical patent literature documents the compound's incorporation into various synthetic schemes for producing novel pharmaceutical agents, highlighting its role as a versatile synthetic precursor. These applications have contributed to the development of new therapeutic approaches and have established the compound as an important tool in medicinal chemistry research.

Research Evolution and Modern Significance

The research evolution surrounding this compound reflects broader trends in pharmaceutical research and synthetic methodology development. Modern research approaches have expanded beyond traditional synthetic applications to include sophisticated structure-activity relationship studies and computational modeling efforts. Quantitative structure-activity relationship studies have utilized the compound as part of comprehensive datasets investigating the relationship between molecular structure and biological activity in piperidine derivatives, contributing to our understanding of molecular design principles.

Contemporary research significance extends to the development of novel analytical techniques and synthetic methodologies. Recent advances in piperidine synthesis have incorporated the compound into multicomponent reaction schemes, demonstrating its utility in modern synthetic approaches that emphasize efficiency and environmental sustainability. The compound's role in these advanced synthetic methodologies highlights its continued relevance in cutting-edge chemical research.

The modern pharmaceutical landscape has recognized the importance of this compound class in developing new therapeutic approaches. Current research initiatives have focused on utilizing the compound's structural framework for designing novel pharmaceutical agents with improved properties and reduced side effects. This research direction demonstrates the compound's ongoing significance in addressing contemporary healthcare challenges.

| Research Era | Primary Applications | Key Developments | Modern Relevance |

|---|---|---|---|

| 1960s-1980s | Synthetic intermediate | Basic synthesis methods | Foundation for modern approaches |

| 1990s-2000s | Analytical standards | Analytical method development | Quality control applications |

| 2000s-2010s | QSAR studies | Computational modeling | Structure-activity relationships |

| 2010s-Present | Advanced synthesis | Green chemistry approaches | Sustainable pharmaceutical development |

Recent developments in fluorescence-based analytical techniques have incorporated related piperidine compounds into novel detection systems, suggesting potential future applications for this compound in advanced analytical methodologies. The compound's chemical stability and well-characterized properties make it particularly suitable for such applications, ensuring its continued relevance in evolving research landscapes.

Properties

IUPAC Name |

1-ethyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-15-10-8-14(9-11-15,13(16)17)12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJIKFMYCBOHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Betaine Rearrangement and Heating

Method Overview:

This approach involves synthesizing a suitable betaine intermediate, which upon heating undergoes rearrangement to form the target compound.

- Preparation of Betaine:

Betaine derivatives such as diethyl-4-phenylpiperidine-4-carboxylic acid betaine are synthesized from corresponding nitriles or cyanides, such as 4-cyanopiperidine derivatives, via reaction with alkyl halides (e.g., diethyl or methylbenzyl halides) in the presence of bases like potassium carbonate or sodium hydride.

Heating for Rearrangement:

The betaine is heated to high temperatures (200–250°C) either directly or in a high boiling solvent such as decaline or toluene. This thermal treatment induces rearrangement, leading to the formation of the carboxylic acid ester or acid.Isolation of Ester or Acid:

The ester is then isolated by distillation or extraction, followed by hydrolysis (saponification) to obtain the free acid if necessary. The acid can be converted to its hydrochloride salt by treatment with hydrochloric acid.

- US patent US2486795A describes the heating of betaine derivatives to produce the corresponding carboxylic acids or esters, which can be subsequently converted into hydrochloride salts.

Synthesis via Nitrile Hydrolysis and Cyclization

Method Overview:

Starting from 4-cyanopiperidine derivatives, hydrolysis of the nitrile group yields the carboxylic acid, which can be esterified and converted into hydrochloride salts.

- Hydrolysis of Nitrile:

The nitrile group on 4-cyanopiperidine is hydrolyzed using strong acids (hydrobromic acid or sulfuric acid) or bases (potassium hydroxide) under reflux conditions, converting it into the corresponding carboxylic acid.

Esterification:

The free acid is esterified using alcohols (ethanol or methanol) in the presence of acid catalysts (e.g., sulfuric acid) to produce the corresponding ester.Conversion to Hydrochloride:

The ester or free acid is then reacted with hydrochloric acid to produce the hydrochloride salt.

- The synthesis of 4-cyanopiperidine and its hydrolysis to the acid is detailed in patent literature, with specific mention of conditions for nitrile hydrolysis and esterification.

Synthesis via Alkylation of Piperidine Ring

Method Overview:

This method involves the alkylation of a piperidine core with ethyl and phenyl groups, followed by oxidation or carboxylation to introduce the carboxylic acid functionality.

- Preparation of Piperidine Core:

Starting from 4-phenylpiperidine, alkylation at the nitrogen or at the 4-position can be achieved using ethyl halides or benzyl halides under basic conditions.

Introduction of Carboxyl Group:

The carboxyl group can be introduced via oxidation of the alkyl side chain or through the formation of a nitrile intermediate followed by hydrolysis.Salt Formation:

The free acid is converted into its hydrochloride salt through treatment with HCl in an appropriate solvent.

- Patent WO2016071792A1 describes methods for preparing halogenated ethyl derivatives of piperidinecarboxylic acids, which can serve as precursors for the target compound.

Research Findings Summary

- Patents and literature indicate that the most common approach involves the thermal rearrangement of betaine intermediates, which are synthesized from nitrile or cyanide precursors.

- Hydrolysis of nitriles derived from 4-cyanopiperidine is a reliable route, with subsequent esterification and salt formation steps.

- Alkylation methods provide an alternative pathway, especially when starting from substituted piperidines, allowing for structural modifications before final oxidation or carboxylation.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide (NaOH)

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

Pharmaceutical Applications

-

Analgesics Development:

- 1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride is structurally related to pethidine, an opioid analgesic. Its derivatives are often studied for enhanced analgesic properties and reduced side effects compared to traditional opioids. Research indicates that modifications of the piperidine ring can lead to compounds with improved efficacy and safety profiles .

- Impurity Analysis:

-

Drug Metabolism Studies:

- Its role in drug metabolism has been investigated to understand how similar compounds are processed in the human body. Studies focus on the metabolic pathways and the identification of metabolites formed during the biotransformation of pethidine derivatives, which can inform dosing and safety guidelines .

Case Study 1: Analgesic Efficacy

A study published in a pharmacology journal evaluated the analgesic efficacy of various piperidine derivatives, including this compound. The findings suggested that certain modifications could enhance pain relief while minimizing adverse effects such as respiratory depression .

Case Study 2: Impurity Profiling

In a quality control study, researchers used this compound to establish a method for detecting impurities in pethidine formulations. The results demonstrated that using this compound as a standard improved the accuracy of impurity quantification .

Mechanism of Action

The mechanism of action of 1-ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Meperidine Hydrochloride (1-Methyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride)

- Structure : Ethyl ester at the carboxylic acid position and methyl group at the 1-position.

- Molecular Formula: C₁₅H₂₁NO₂·HCl.

- Pharmacology : Opioid analgesic (Schedule II controlled substance) acting via μ-opioid receptor agonism .

- Key Difference : Esterification reduces polarity compared to the carboxylic acid in the target compound, enhancing blood-brain barrier permeability.

1-Methyl-4-phenylpiperidine-4-carboxylic Acid (Impurity C of Meperidine)

Ethyl 4-Phenylpiperidine-4-carboxylate (Impurity E of Meperidine)

- Structure : Lacks the 1-methyl group but retains the ethyl ester.

- Molecular Formula: C₁₄H₁₉NO₂.

- Role : Intermediate in meperidine synthesis; absence of the 1-methyl group may alter receptor binding kinetics .

Substituted Piperidine Derivatives

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

- Structure : Pyridinyl group replaces the phenyl group at the 4-position.

- Molecular Formula : C₁₁H₁₃N₂O₂·HCl.

1-(Cyclopropylmethyl)piperidine-4-carboxylic Acid Hydrochloride

Ethyl 1-(Piperidin-4-yl)-1H-pyrazole-4-carboxylate Hydrochloride

- Structure : Pyrazole ring fused to the piperidine.

- Molecular Formula : C₁₁H₁₈ClN₃O₂.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-Ethyl-4-phenylpiperidine-4-carboxylic acid hydrochloride (CAS Number: 859964-88-8) is an organic compound derived from piperidine, characterized by its unique structural features, including an ethyl and a phenyl group attached to the piperidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biological macromolecules.

The molecular formula of this compound is C14H20ClNO2. It is synthesized through several steps, including the formation of the piperidine ring, introduction of the phenyl group via Friedel-Crafts alkylation, ethylation, carboxylation, and finally, conversion to its hydrochloride salt .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may function as an agonist or antagonist at various receptors, modulating their activity and influencing physiological responses. The exact mechanisms are still under investigation but are believed to involve neurotransmitter systems .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential role as a monoamine neurotransmitter reuptake inhibitor, which may contribute to its analgesic and anti-inflammatory properties .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the pharmacological effects of related piperidine derivatives. For instance:

- Analgesic Properties : A study demonstrated that derivatives similar to this compound exhibited significant analgesic effects in animal models, suggesting a mechanism involving opioid receptor modulation .

- Anti-inflammatory Effects : Another research indicated that compounds with similar structures could reduce inflammation in models of acute and chronic inflammation, potentially through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Table 2: Comparison with Related Compounds

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 1-Methyl-4-phenylpiperidine-4-carboxylic acid hydrochloride | Methyl group instead of ethyl | Similar analgesic effects |

| 4-Phenylpiperidine-4-carboxylic acid hydrochloride | Lacks ethyl group | Reduced activity |

| 1-Ethyl-4-benzylpiperidine-4-carboxylic acid hydrochloride | Benzyl group instead of phenyl | Different reactivity |

This comparison highlights how variations in substituent groups can significantly influence both the chemical reactivity and biological activity of these compounds.

Q & A

Q. Basic

- ¹H NMR : Ethyl groups (δ ~1.2 ppm, triplet), phenyl protons (δ ~7.2–7.5 ppm), and piperidine protons (δ ~2.5–3.5 ppm) .

- IR : Carboxylic acid (O-H) and amine hydrochloride (N-H) stretches .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 283.8 for Meperidine HCl analogs) .

How to optimize synthesis yield for large-scale production?

Q. Advanced

- Reaction Optimization : Use excess reagents (e.g., NaOH for hydrolysis), and monitor with Process Analytical Technology (PAT) .

- Purification : Recrystallize from ethanol/water mixtures to enhance purity (>98%) .

- Catalyst Screening : Evaluate phase-transfer catalysts to accelerate alkylation steps .

How to profile impurities in synthesized batches?

Q. Advanced

- HPLC-UV/Vis : Compare retention times against reference standards (e.g., ethyl ester intermediates) .

- LC-MS : Identify structural analogs (e.g., methyl esters or N-ethyl by-products) .

- Pharmacopeial Guidelines : Set acceptance criteria (98.0–102.0% purity) and quantify impurities via peak area normalization .

What safety precautions are required?

Q. Basic

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage : -20°C in airtight containers to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

What in vitro models evaluate biological activity?

Q. Advanced

- Cell-Based Assays : Cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase) .

- Receptor Binding : Radiolabeled ligand assays for opioid receptor affinity, given structural similarity to Meperidine .

- Dose-Response Studies : Calculate IC50 values under physiological conditions (pH 7.4, 37°C) .

How to address solubility challenges in pharmacological studies?

Q. Advanced

- Co-Solvents : Use DMSO or ethanol (≤5% v/v) to enhance aqueous solubility .

- Buffered Solutions : Adjust pH to 2–3 (reflecting HCl salt stability) .

- Salt Metathesis : Convert to citrate or tartrate salts for improved solubility in neutral media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.